4-(5-Phenyl-2h-tetrazol-2-yl)butanenitrile
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Overview
Description
4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile is an organic compound with the molecular formula C11H11N5. It belongs to the class of tetrazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with butanenitrile in the presence of sodium azide and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Conversion to 4-(5-Phenyl-2H-tetrazol-2-yl)butylamine.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing various biological pathways. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-2H-tetrazol-2-yl)butanoic acid
- 4-(5-Phenyl-2H-tetrazol-2-yl)butylamine
- 4-(5-Phenyl-2H-tetrazol-2-yl)butyl chloride
Uniqueness
4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile stands out due to its unique combination of a tetrazole ring and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBMOIYOYKKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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